1-(N-hydroxyimino)-1-phenylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-hydroxyimino)-1-phenylpropan-2-one is an organic compound that features a hydroxyimino group attached to a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(N-hydroxyimino)-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of phenylpropanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired hydroxyimino compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality. Techniques such as recrystallization and chromatography are commonly employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(N-hydroxyimino)-1-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the hydroxyimino group can yield amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(N-hydroxyimino)-1-phenylpropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(N-hydroxyimino)-1-phenylpropan-2-one involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through these interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(N-hydroxyimino)-1-phenylpropan-2-one: Unique due to its specific hydroxyimino group attached to a phenylpropanone backbone.
2-hydroxyimino-1-phenylpropan-1-one: Similar structure but with different positioning of the hydroxyimino group.
N-hydroxyimino-(2,2’)-dipropionic acid: Another hydroxyimino compound with a different backbone structure.
Uniqueness
This compound stands out due to its specific chemical structure, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-hydroxyimino-1-phenylpropan-2-one |
InChI |
InChI=1S/C9H9NO2/c1-7(11)9(10-12)8-5-3-2-4-6-8/h2-6,12H,1H3 |
InChI Key |
YQHWURFNAULYNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.